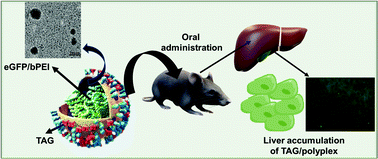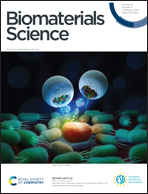Bile acid linked β-glucan nanoparticles for liver specific oral delivery of biologics
Biomaterials Science Pub Date: 2022-04-08 DOI: 10.1039/D2BM00316C
Abstract
Oral delivery remains one of the most convenient routes for drug administration compared to intravenous, intramuscular, and via suppositories. However, due to the risk of degradation, and proteolysis of molecules in the acidic gastric medium, as well as the difficulty of transporting large molecules through the intestinal membrane, more than half of the therapeutic molecules are prohibited for oral administration. Moreover, most of the large molecules and biological therapeutics are not available in oral dosage form due to their instability in the stomach and inability of intestinal absorption. To achieve expected bioavailability, an orally administered therapeutic molecule must be protected within the stomach, and transportation facilitated via the small intestine. In this project, we have introduced a hybrid carrier, composed of Taurocholic Acid (TA) and β-Glucan (TAG), that is shown to be effective for the simultaneous protection of the biologics in acidic buffer and simulated gastric juice as well as facilitate enhanced absorption and transportation via the small intestine. In this project, we have used an eGFP encoded plasmid as a model biologic to prepare particles mediated with TAG. TAG show the potential of enhancing transfection and expression of eGFP as we have observed two fold higher expression in the cell upon coincubation for 4 h. In vivo studies on orally dosed mice showed that eGFP expression in the liver was significantly higher in TAG containing particles compared to particles without TAG. The findings suggest that the TAG carrier is capable of not only preserving biologics but also transporting them more efficiently to the liver. As a result, this strategy can be employed for a variety of liver-targeted therapeutic delivery to treat a variety of liver diseases.

Recommended Literature
- [1] Mercury speciation based on mercury-stimulated peroxidase mimetic activity of gold nanoparticles†
- [2] Acid-triggering of light-induced charge-separation in hybrid organic/inorganic molecular photoactive dyads for harnessing solar energy†
- [3] Selective oxidative dehydrogenation of isobutane over unidimensional aluminophosphate molecular sieves (AlPO4-5, AlPO4-41, AlPO4-25)
- [4] Dephosphorylation of Tak1 at Ser412 greatly contributes to the spermatocyte-specific testis toxicity induced by (5R)-5-hydroxytriptolide in C57BL/6 mice†
- [5] Front cover
- [6] Enhanced photoelectrochemical performance of novel p-type MoBiCuSe4 thin films deposited by a simple surfactant-mediated solution route
- [7] Synthesis of framework Ti-substituted, 3-D hexagonal, mesoporous Ti-SBA-12 for selective catalytic oxidation†
- [8] Preparation of graphene-encapsulated mesoporous metal oxides and their application as anode materials for lithium-ion batteries†
- [9] Cinchona alkaloid thiourea mediated asymmetric Mannich reaction of isocyanoacetates with isatin-derived ketimines and subsequent cyclization: enantioselective synthesis of spirooxindole imidazolines†
- [10] Enhanced photovoltaic performances of novel all-ionic liquid integrated poly(acrylic acid/polyethylene glycol) gel electrolytes in quasi-solid-state dye-sensitized solar cells










